molecular formula C22H30N4O B5607135 1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine

Cat. No. B5607135
M. Wt: 366.5 g/mol
InChI Key: SKAARMYHQYPGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step organic reactions including condensation, cyclocondensation, and Mannich reactions among others. These processes can be facilitated by various catalysts, including SO4^2-/Y2O3 in ethanol for cyclocondensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, leading to the formation of piperazine derivatives with potential antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The analysis of molecular structure, particularly for piperazine derivatives, often includes spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and substitution patterns critical for understanding the compound's chemical behavior (Loh, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).

Chemical Reactions and Properties

Piperazine derivatives are known for their versatility in chemical reactions, serving as key intermediates for synthesizing a wide range of compounds. Their reactivity can be tailored through functionalization at different positions on the piperazine ring, enabling the synthesis of compounds with varied biological activities. For example, novel derivatives have been synthesized for potential antibacterial and antifungal applications, demonstrating the compound's capacity for diverse chemical transformations (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are often determined through crystallographic analysis and can influence the compound's stability, formulation, and bioavailability. The crystalline structure of piperazine derivatives can be elucidated using X-ray crystallography, revealing the conformation of the piperazine ring and its substituents, as well as intermolecular interactions that may affect its physical properties (Zhou, 2010).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity towards various reagents, are integral to their function as pharmaceuticals or intermediates. These properties are influenced by the nature and position of substituents on the piperazine ring, affecting the compound's role in synthetic pathways and its interactions with biological targets. Studies involving the synthesis and docking of piperazine derivatives underscore their potential as ligands for various receptors, highlighting the importance of chemical properties in drug design and mechanism of action (Balaraju, Kalyani, & Laxminarayana, 2019).

properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-4-26-21(15-20(23-26)16(2)3)22(27)25-11-9-24(10-12-25)19-13-17-7-5-6-8-18(17)14-19/h5-8,15-16,19H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAARMYHQYPGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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